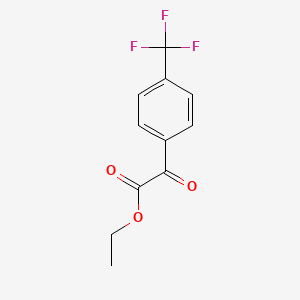

Ethyl Oxo-(4-trifluoromethylphenyl)acetate

Descripción

Ethyl oxo-(4-trifluoromethylphenyl)acetate (CAS: N/A; alternative names: ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate, (4-trifluoromethylphenyl)glyoxylic acid ethyl ester) is a heterocyclic organic compound characterized by an acetoxy group (CH₃COO-) esterified to a trifluoromethyl-substituted phenyl ring. Its molecular formula is C₁₁H₉F₃O₃, with a molar mass of 246.19 g/mol (exact mass: 246.0252) . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science . It is typically synthesized via condensation reactions involving ethyl glyoxylate and 4-trifluoromethylphenyl derivatives, achieving yields up to 72% under optimized conditions .

Propiedades

IUPAC Name |

ethyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZHQTZYBBUMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379023 | |

| Record name | Ethyl oxo[4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73790-06-4 | |

| Record name | Ethyl α-oxo-4-(trifluoromethyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73790-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oxo[4-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73790-06-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Esterification of Oxo-(4-trifluoromethylphenyl)acetic Acid

The most common and industrially relevant method for preparing this compound involves the esterification of oxo-(4-trifluoromethylphenyl)acetic acid with ethanol. This reaction is typically catalyzed by strong acids such as sulfuric acid to promote the formation of the ethyl ester.

-

- Reagents: Oxo-(4-trifluoromethylphenyl)acetic acid, ethanol

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts

- Temperature: Reflux conditions (typically 60–80°C)

- Reaction time: Several hours until completion

Industrial scale:

The process is scaled up using industrial-grade reagents in large reactors. Post-reaction, the product undergoes purification steps such as distillation or recrystallization to achieve high purity suitable for pharmaceutical or agrochemical use.

Synthetic Route via Acetoacetate and 4-Trifluoromethyl Aniline Derivatives

An alternative synthetic approach involves the condensation of ethyl acetoacetate with 4-trifluoromethyl aniline or related intermediates, followed by acylation and oxidation steps.

This route is notable for its operational simplicity and suitability for industrial scale-up, providing an efficient pathway to related compounds including teriflunomide, a pharmaceutical agent structurally related to this compound.

Carbodiimide-Mediated Coupling of 4-Trifluoromethyl Aniline and Cyanoacetic Acid

A related method reported in patent literature involves the reaction of purified 4-trifluoromethyl aniline with cyanoacetic acid in the presence of dicyclohexylcarbodiimide (DCC) in ethyl acetate to form 2-cyano-N-(4-trifluoromethylphenyl)acetamide. Subsequent acetylation with acetyl chloride and sodium hydride yields intermediates that can be transformed into oxo-ester derivatives.

-

- Purification of 4-trifluoromethyl aniline by high vacuum distillation to remove genotoxic impurities.

- Use of DCC as a coupling reagent for amide bond formation at room temperature.

- Controlled acetylation under low temperature (-5 to 0°C) to maintain selectivity and yield.

This method emphasizes impurity control and high purity, making it suitable for pharmaceutical intermediate synthesis.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Analysis

Catalyst and Reagent Effects

- Sulfuric acid catalysis in esterification is effective but requires careful handling due to corrosivity and potential side reactions.

- Carbodiimide coupling (using DCC) is a mild and selective method for amide bond formation, minimizing side products and enabling high purity intermediate isolation.

- Sodium hydride and acetyl chloride enable selective acetylation at low temperatures, preventing decomposition or over-reaction.

Purity and Impurity Control

- Commercial 4-trifluoromethyl aniline contains genotoxic impurities such as 4-cyano aniline and isomeric trifluoromethyl anilines. Vacuum distillation purification is critical to remove these impurities before use in synthesis.

- Purification steps involving solvent washes (e.g., ethyl acetate, hexane, water) and recrystallization are essential to achieve pharmaceutical-grade purity (>99.5% by HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Ethyl Oxo-(4-trifluoromethylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Pharmaceuticals

Ethyl Oxo-(4-trifluoromethylphenyl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to increase lipophilicity, which can enhance the bioavailability and efficacy of drug candidates. This compound can be utilized to synthesize heterocyclic compounds that are foundational in many therapeutic agents.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to increased hydrophobicity and electronic effects. Initial studies suggest that this compound may interact favorably with enzymes or receptors, making it a candidate for further investigation in drug development.

Organic Synthesis

Synthetic Versatility

The compound's ketoester moiety allows for diverse synthetic pathways, enabling chemists to create various derivatives through reactions such as condensation, cyclization, and acylation. This adaptability is beneficial in creating new materials with specific properties tailored for research or industrial applications.

Case Studies in Synthesis

Several methods have been documented for synthesizing this compound, showcasing its utility in organic chemistry:

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Reacting ethyl acetate with appropriate trifluoromethyl-substituted phenols under acidic conditions. |

| Acylation Techniques | Utilizing acyl chlorides in the presence of bases to introduce the oxo group effectively. |

| Cyclization Processes | Forming heterocycles through intramolecular reactions involving the compound as a precursor. |

Proteomics Research

This compound has been identified as useful in proteomics, particularly in studies investigating enzyme interactions and metabolic pathways. The compound's ability to bind selectively to certain proteins makes it valuable for elucidating biochemical mechanisms and developing assays for drug discovery.

Industrial Applications

In addition to its research applications, this compound is being explored for use in various industrial processes, including:

- Agricultural Chemicals : Its properties may allow it to serve as an active ingredient in agrochemicals.

- Material Science : The compound's unique chemical structure can contribute to developing new materials with specific thermal or mechanical properties.

Mecanismo De Acción

The mechanism of action of Ethyl Oxo-(4-trifluoromethylphenyl)acetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparación Con Compuestos Similares

Ethyl 2-Oxo-2-((4-(Trifluoromethyl)phenyl)amino)acetate (3r)

- Structural Difference: Replaces the acetoxy oxygen with an amino group (-NH-).

- Synthesis : Prepared via oxidative coupling of ethyl 2-oxoacetate and 4-(trifluoromethyl)aniline, yielding 72% .

- Applications: Serves as a precursor for bioactive heterocycles, leveraging the nucleophilic amino group for further functionalization.

- Key Data :

Ethyl 3-Oxo-3-[4-(Trifluoromethyl)phenyl]propanoate

- Structural Difference: Extends the carbon chain between the carbonyl and ester groups (propanoate vs. acetate).

- Properties: Increased chain length may improve solubility in non-polar solvents but reduce metabolic stability compared to the shorter acetate chain .

- Applications : Used in ketone-based cross-coupling reactions for polymer synthesis.

Ethyl (3-Fluoro-4-methylphenyl)aminoacetate

- Structural Difference : Substitutes the trifluoromethyl group with fluoro and methyl groups on the phenyl ring.

- Impact : Electron-withdrawing fluoro (-F) and electron-donating methyl (-CH₃) groups alter electronic density, affecting reactivity in electrophilic substitutions .

- Biological Activity : Demonstrates moderate antimicrobial activity, suggesting substituent-dependent bioactivity .

Ethyl 2-{2-tert-Butyl-4-[(4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)methylthio]phenoxy}acetate (8i)

- Structural Complexity : Incorporates a thiazole ring and tert-butyl group.

- Synthesis Yield : 58–75% via multi-step alkylation and cyclization .

- Biological Relevance : Acts as a peroxisome proliferator-activated receptor (PPAR) modulator, with the thiazole moiety enhancing binding affinity .

Comparative Data Table

| Compound Name | Structural Variation | Yield (%) | Key Functional Groups | Biological/Physical Properties |

|---|---|---|---|---|

| Ethyl oxo-(4-trifluoromethylphenyl)acetate | Baseline (acetate, -CF₃) | 72 | C=O, -CF₃ | High lipophilicity, intermediate stability |

| Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate | -NH- insertion | 72 | C=O, -NH-, -CF₃ | Enhanced hydrogen bonding |

| Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | Propanoate chain extension | N/A | C=O, -CF₃, CH₂CH₂ | Improved solubility, lower metabolic stability |

| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | -F, -CH₃ substitution | N/A | C=O, -F, -CH₃ | Moderate antimicrobial activity |

| Compound 8i (thiazole derivative) | Thiazole, tert-butyl, -S- linkage | 58–75 | C=O, -CF₃, S-C | PPAR modulation, high binding affinity |

Critical Analysis of Structural and Functional Differences

- Electron-Withdrawing Effects: The -CF₃ group in the target compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthesis . Substitution with -F or -NO₂ (e.g., in ethyl [(4-nitrophenyl)amino]oxoacetate) further enhances this effect, altering reaction kinetics .

- blocks) significantly impacts bioavailability and toxicity, despite identical molecular structures .

- Biological Activity: Thiazole- and amino-substituted derivatives exhibit superior pharmacological profiles due to additional hydrogen-bonding sites and heterocyclic stabilization .

Actividad Biológica

Ethyl Oxo-(4-trifluoromethylphenyl)acetate, with the chemical formula CHFO and CAS number 73790-06-4, is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound features an ester functional group and a trifluoromethyl group attached to a phenyl ring. The trifluoromethyl moiety enhances lipophilicity and biological activity, making it a valuable component in drug design. The presence of the ketoester structure (C=O-CH-C=O) positions it as a precursor for various heterocyclic compounds, which are crucial in pharmaceutical development.

This compound is believed to interact with various biological targets through several mechanisms:

- Electrophilic Reactions : The compound can act as an electrophile, reacting with nucleophiles in biological systems. This property is critical for its potential enzyme inhibition capabilities.

- Enzyme Inhibition : Initial studies suggest that the compound may inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

- Binding Affinity : The trifluoromethyl group can enhance binding affinity to biological targets due to increased hydrophobic interactions and electronic effects, which may lead to improved therapeutic efficacy .

In Vitro Studies

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, studies on similar compounds have shown that they can inhibit cholinesterases and cyclooxygenase enzymes effectively. Although specific data on this compound is limited, its structural analogs have demonstrated promising results:

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| 3b | AChE | 19.2 |

| 3e | BChE | 13.2 |

| 3e | COX-2 | Moderate |

These findings suggest that this compound may also exhibit similar inhibitory effects against key enzymes involved in various metabolic processes .

Applications in Research and Industry

The versatility of this compound extends across several fields:

- Medicinal Chemistry : It serves as a building block for synthesizing complex molecules with potential therapeutic applications.

- Biological Research : The compound is utilized in studies investigating enzyme interactions and metabolic pathways.

- Industrial Applications : Its chemical properties make it suitable for producing specialty chemicals and materials in various industries .

Q & A

Q. What are the common synthetic routes for Ethyl Oxo-(4-Trifluoromethylphenyl)acetate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Condensation with aldehydes : A modified Hantzsch thiazole synthesis involves reacting 5-chloromethyl-4-methyl-2-(4-trifluoromethylphenyl)thiazole with ethyl bromoacetate in dry acetonitrile using Cs₂CO₃ as a base (yields up to 93%) .

- Microwave-assisted synthesis : Microwave irradiation (300 W, 10 min) in anhydrous ethanol accelerates reactions involving fluorinated aldehydes, reducing side products .

Optimization Tips : - Use inert atmospheres (argon) to prevent oxidation of the trifluoromethyl group.

- Control stoichiometry (e.g., 1.2–1.5 equivalents of ethyl bromoacetate) to minimize unreacted intermediates .

Q. How is this compound characterized structurally?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify key signals: the trifluoromethyl group ( ppm in H for aromatic protons; ppm in C for CF₃) and the ester carbonyl ( ppm in C) .

- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, e.g., dihedral angles between the trifluoromethylphenyl and oxoacetate moieties (mean C–C bond length: 0.005 Å, R factor: 0.044) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (exact mass: 246.0252 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in fluorinated acetates like this compound?

Methodological Answer:

- DFT Calculations : Density Functional Theory (B3LYP/6-31G* basis set) models electron-withdrawing effects of the CF₃ group, predicting nucleophilic attack sites (e.g., carbonyl carbon) .

- Molecular Dynamics Simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Case Study : Simulations show trifluoromethyl groups increase electrophilicity by 15–20% compared to non-fluorinated analogs, aligning with experimental yields .

Q. How are fluorinated byproducts managed during synthesis?

Methodological Answer:

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7 ratio) to separate trifluoromethyl byproducts .

- Crystallization : Recrystallize crude products in ethanol/water (8:2) to isolate high-purity crystals (>96%) .

Challenges : Fluorinated intermediates (e.g., 4-trifluoromethylphenylthiol) may co-elute; TLC monitoring (Rf = 0.4–0.5 in ethyl acetate) ensures separation .

Q. What strategies resolve contradictions in reaction yields under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Compare Cs₂CO₃ (93% yield) vs. K₂CO₃ (75% yield) in SN2 reactions; Cs⁺’s larger ionic radius enhances nucleophilicity .

- Solvent Effects : Polar aprotic solvents (acetonitrile) improve reactivity vs. ethanol, which may promote ester hydrolysis .

Data Analysis : Statistical tools (e.g., ANOVA) quantify the significance of temperature (ΔYield = +22% at 75°C vs. RT) and catalyst loading .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.